

Technical Guide: Solubility Profile of 1,4-Dimethoxy-2-naphthaldehyde

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Compound of Interest

Compound Name: 1,4-Dimethoxy-2-naphthaldehyde

CAS No.: 75965-83-2

Cat. No.: B1366484

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Executive Chemical Profile

Parameter	Data
Chemical Name	1,4-Dimethoxy-2-naphthaldehyde
CAS Number	75965-83-2
Molecular Formula	C ₁₃ H ₁₂ O ₃
Molecular Weight	216.23 g/mol
Physical State	Yellow to orange crystalline solid
Melting Point	119–121 °C (High Purity) / 96–98 °C (Crude/Polymorph)
Primary Solvents	Dichloromethane (DCM), Chloroform (CHCl ₃), THF
Recrystallization Solvent	Ethanol (Boiling)

Structural Solubility Analysis

The solubility of **1,4-dimethoxy-2-naphthaldehyde** is governed by the competition between its lipophilic naphthalene core and its polar functional groups.

- Naphthalene Core: Provides strong

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stacking interactions, driving high lattice energy and reducing solubility in non-polar aliphatic solvents (e.g., cold hexane).

- Methoxy (-OCH₃) Groups: Act as weak hydrogen bond acceptors and increase electron density in the ring, enhancing solubility in moderately polar aprotic solvents (e.g., DCM, Ethyl Acetate).
- Aldehyde (-CHO) Group: Introduces a significant dipole moment, allowing interaction with polar protic solvents (e.g., Ethanol) at elevated temperatures, but insufficient to confer water solubility.

Solubility Profile in Organic Solvents

The following data categorizes solvents based on their interaction efficiency with the solute. This hierarchy is critical for designing extraction and purification workflows.

A. High Solubility Solvents (Dissolution & Reaction)

Used for reaction media, extractions, and transferring the compound.

Solvent	Solubility Character	Mechanism	Application
Dichloromethane (DCM)	Excellent	Dipole-dipole & dispersion forces match the solute's polarity.	Extraction from aqueous workups; chromatography loading.[1]
Chloroform (CHCl ₃)	Excellent	Similar to DCM; excellent solvation of the aromatic core.	Standard solvent for NMR and Vilsmeier-Haack reactions.
Tetrahydrofuran (THF)	Good	Ether oxygen accepts H-bonds; moderate polarity.	Reaction solvent (e.g., reductions).[2][3]
Dimethylformamide (DMF)	Good	High polarity aprotic solvent.	Used in formylation reactions (Vilsmeier-Haack).[1][4]

B. Temperature-Dependent Solvents (Crystallization)

These solvents show a steep solubility curve (low solubility at RT, high at boiling), making them ideal for purification.

Solvent	Solubility (Cold)	Solubility (Hot)	Protocol Notes
Ethanol (EtOH)	Low	High	Primary Choice. Yields heavy crops of high-purity crystals upon cooling.
Methanol (MeOH)	Low	Moderate/High	Can be used, but crystals may be smaller or yield lower compared to EtOH.
Isopropanol (IPA)	Very Low	Moderate	Useful if EtOH yields are too low due to supersaturation issues.

C. Anti-Solvents (Precipitation)

Used to force the compound out of solution.

Solvent	Interaction	Usage
Water	Insoluble	Hydrophobic effect dominates. Used to quench reactions and precipitate crude product. [3] [4]
Hexanes / Heptane	Poor	Lacks polarity to overcome lattice energy. Used to wash crystals to remove non-polar impurities.

Experimental Protocols

Protocol A: Recrystallization from Ethanol

This is the standard operating procedure (SOP) for purifying crude **1,4-dimethoxy-2-naphthaldehyde** (e.g., post-Vilsmeier formylation).

Objective: Purify crude yellow/orange solid to high-purity crystalline needles (MP 119–121 °C).

- Preparation: Place the crude solid (e.g., 10 g) in an Erlenmeyer flask.
- Dissolution: Add 95% Ethanol (approx. 10–15 mL per gram of solute).
- Heating: Heat the mixture to boiling on a steam bath or hot plate with magnetic stirring.
 - Note: If the solid does not completely dissolve, add small aliquots of hot Ethanol until a clear deep red/orange solution is obtained.
- Filtration (Optional): If insoluble dark particles remain, perform a hot filtration through a pre-warmed funnel.
- Crystallization: Remove from heat. Allow the solution to cool slowly to room temperature.
 - Observation: A heavy crop of yellow/orange needles should form.
 - Optimization: For maximum yield, cool the flask in an ice bath (0–4 °C) for 1 hour after it reaches room temperature.
- Isolation: Filter the crystals using a Büchner funnel.
- Washing: Wash the filter cake with a small volume of ice-cold Ethanol (to remove mother liquor impurities) followed by cold Hexane (to aid drying).
- Drying: Air dry or dry under vacuum to constant weight.

Protocol B: Solubility Measurement (Gravimetric)

Use this protocol if precise quantitative data (mole fraction) is required for a specific solvent mixture.

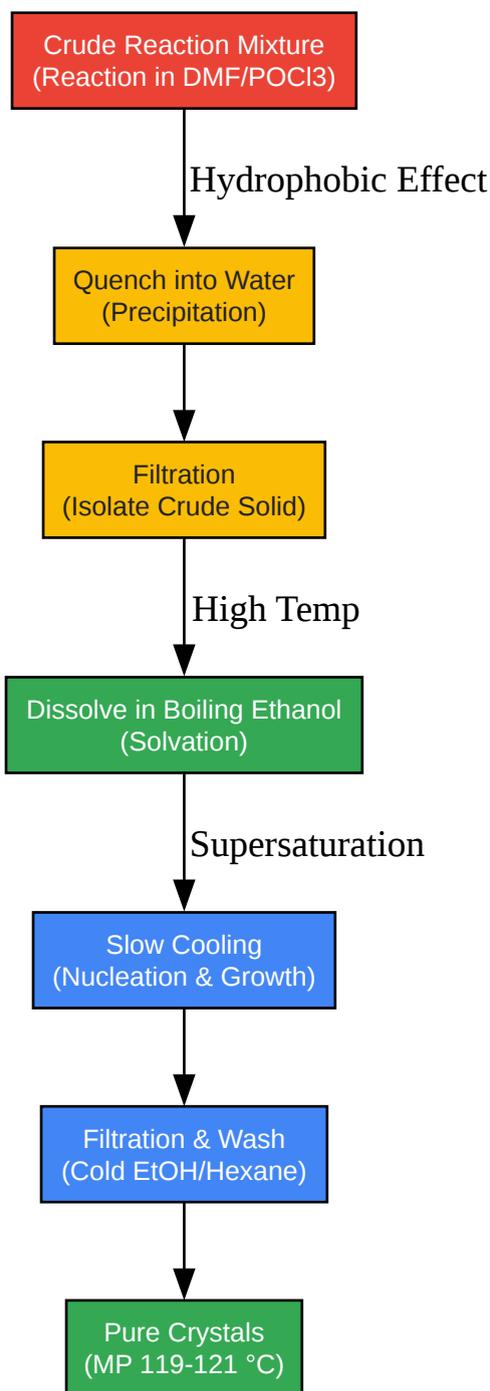
- Saturation: Add excess solid to 10 mL of the target solvent in a sealed vial.
- Equilibration: Shake/stir at the target temperature (e.g., 25 °C) for 24 hours.
- Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if measuring hot solubility).

- Evaporation: Transfer a known volume (e.g., 5 mL) to a tared weighing dish. Evaporate the solvent completely.
- Calculation:

Visualization of Solubility Logic

The following diagrams illustrate the purification workflow and the molecular interactions governing solubility.

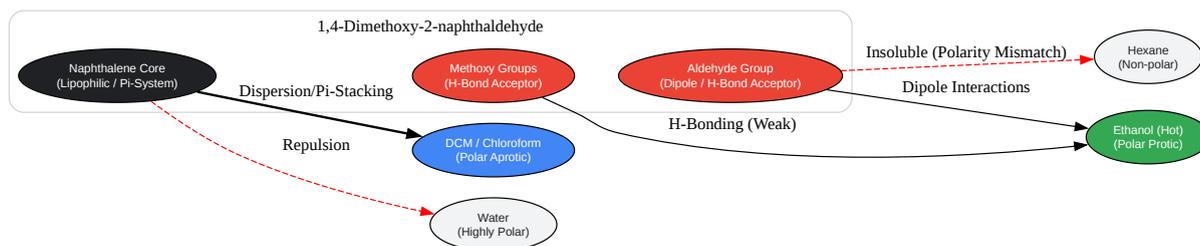
Diagram 1: Purification Workflow



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Caption: Workflow for the isolation and purification of **1,4-dimethoxy-2-naphthaldehyde**, leveraging its water insolubility and temperature-dependent ethanol solubility.

Diagram 2: Solute-Solvent Interaction Mechanism



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Caption: Mechanistic map of solute-solvent interactions. The naphthalene core drives solubility in chlorinated solvents, while the functional groups enable high-temperature solubility in alcohols.

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